

Unveiling 2-Nitrothioanisole: A Journey Through its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrothioanisole

Cat. No.: B1295951

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothioanisole, a nitroaromatic organic compound, holds significance as a versatile intermediate in organic synthesis. Its history is intertwined with early explorations into aromatic sulfur compounds, with its discovery stemming from studies on the reactivity of nitro-substituted aromatic halides. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of **2-Nitrothioanisole**, offering valuable insights for professionals in research and development.

Historical Context and Discovery

The first documented synthesis of **2-Nitrothioanisole**, also referred to as o-Nitrothioanisole or 1-Methylthio-2-nitrobenzene, can be traced back to the early 20th century. In 1909, the German chemist K. Brand reported on the preparation of this compound in the scientific journal *Berichte der deutschen chemischen Gesellschaft*. Brand's work was foundational in understanding the chemistry of nitro-substituted aromatic sulfides. His research focused on the reduction of **2-Nitrothioanisole** to 2-hydrazothioanisole and its subsequent hydrolysis to o-thiodianisidine, highlighting the reactivity of the nitro group in the presence of the thioether functionality. This initial work laid the groundwork for further exploration of **2-Nitrothioanisole** and its derivatives as intermediates in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Nitrothioaniso**le is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂ S	[1]
Molecular Weight	169.20 g/mol	[1]
Melting Point	63-65 °C	[1]
Boiling Point	272.3±17.0 °C at 760 mmHg	[1]
Density	1.28±0.1 g/cm ³	[1]
Appearance	Yellow Crystalline Solid	[1]
CAS Number	552-79-4	[1]

Experimental Protocols: The Historical Synthesis

The original synthesis of **2-Nitrothioaniso**le, as described by K. Brand in 1909, involved the reaction of 2-nitrochlorobenzene with sodium methanethiolate. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring towards attack by the thiolate nucleophile.

Synthesis of 2-Nitrothioaniso

le from 2-Nitrochlorobenzene

Materials:

- 2-Nitrochlorobenzene
- Sodium metal
- Methanol (absolute)
- Methanethiol (or a suitable precursor)

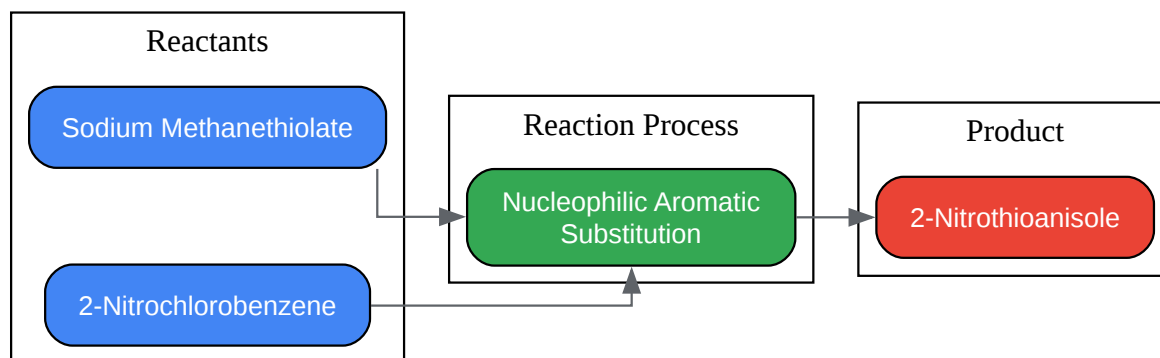
- Diethyl ether

Procedure:

- **Preparation of Sodium Methanethiolate:** In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet tube, a solution of sodium methanethiolate is prepared by reacting sodium metal with methanethiol in absolute methanol under an inert atmosphere.
- **Reaction with 2-Nitrochlorobenzene:** To the freshly prepared sodium methanethiolate solution, a solution of 2-nitrochlorobenzene in methanol is added dropwise with continuous stirring.
- **Reflux:** The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is then partitioned between diethyl ether and water.
- **Extraction and Purification:** The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude **2-Nitrothioanisole**.
- **Recrystallization:** The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford yellow crystals of **2-Nitrothioanisole**.

Logical Relationship of the Synthesis

The synthesis of **2-Nitrothioanisole** from 2-nitrochlorobenzene follows a clear logical progression based on the principles of nucleophilic aromatic substitution. The key steps and their relationships are visualized in the diagram below.



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Caption: Logical flow of the historical synthesis of **2-Nitrothioanisole**.

Conclusion

The discovery and initial synthesis of **2-Nitrothioanisole** by K. Brand marked an important step in the exploration of nitroaromatic sulfur compounds. The foundational experimental protocol, based on nucleophilic aromatic substitution, remains a cornerstone of its preparation. This technical guide, by providing a detailed historical context, collated physicochemical data, and a clear experimental outline, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating a deeper understanding and application of this versatile chemical intermediate.

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References

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- To cite this document: BenchChem. [Unveiling 2-Nitrothioanisole: A Journey Through its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

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